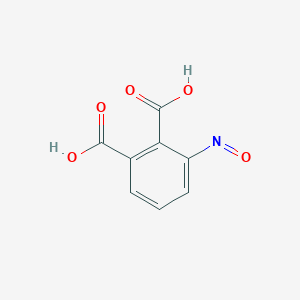

1,2-Benzenedicarboxylic acid, 3-nitroso-

Description

Contextualization of Nitroso Functional Group Chemistry

The nitroso functional group, –N=O, when attached to an aromatic ring system, forms a class of compounds known as nitrosoarenes. These are highly reactive and versatile chemical entities that serve as valuable building blocks in organic synthesis. nih.govrsc.org The chemistry of nitrosoarenes is distinct from that of their aliphatic counterparts and is characterized by several key features:

Synthesis: Nitrosoarenes are typically prepared through controlled oxidation of the corresponding anilines (aryl amines) or partial reduction of nitroarenes. mdpi.comorganic-chemistry.org Common oxidizing agents include hydrogen peroxide, often catalyzed by molybdenum salts. organic-chemistry.org

Reactivity: The nitroso group can act as both an electrophile and a nucleophile, enabling a wide range of chemical transformations. rsc.org It readily participates in cycloaddition reactions, condensations, and radical reactions, making it a powerful tool for constructing nitrogen-containing heterocycles and other complex organic molecules. nih.govrsc.org

Monomer-Dimer Equilibrium: A hallmark of many nitrosoarenes is their tendency to exist in a monomer-dimer equilibrium. In the solid state or in concentrated solutions, they often form colorless or pale-yellow dimers (azodioxy compounds). acs.org In dilute solutions or at higher temperatures, the equilibrium shifts toward the deeply colored green or blue monomeric form. acs.org This reversible dimerization is a distinctive property that influences their reactivity. acs.org

The unique electronic structure and reactivity of the nitroso group make it a target of significant interest in synthetic chemistry, materials science, and medicinal chemistry. rsc.org

| Feature of Aromatic Nitroso Group | Description |

| Functional Group | –N=O attached to an aromatic ring |

| Synthesis Routes | Oxidation of anilines; Partial reduction of nitroarenes mdpi.comorganic-chemistry.org |

| Key Reactivity | Electrophilic and nucleophilic character; Participation in cycloadditions and radical reactions nih.govrsc.org |

| Physical Property | Monomer-dimer equilibrium; Monomers are typically blue/green, dimers are yellow/colorless acs.org |

| Applications | Synthesis of N-heterocycles; Building blocks for complex molecules; Ligands in coordination chemistry rsc.org |

Significance of Benzenedicarboxylic Acid Scaffolds in Organic Synthesis and Materials Science

Benzenedicarboxylic acids are aromatic compounds featuring a benzene (B151609) ring substituted with two carboxylic acid (–COOH) groups. The positional isomers—1,2- (phthalic acid), 1,3- (isophthalic acid), and 1,4- (terephthalic acid)—are foundational molecules in industrial and academic chemistry due to their ability to serve as rigid, bifunctional linkers. researchgate.netnih.gov

The 1,2-benzenedicarboxylic acid (phthalic acid) scaffold, in particular, is a cornerstone of polymer and materials science:

Polymer Synthesis: Phthalic acid, most often in its anhydride (B1165640) form, is a critical monomer for the production of polyesters, alkyd resins, and plasticizers. researchgate.net The two adjacent carboxylic acid groups can react with diols to form long polymer chains, creating materials with a wide range of properties, from flexible plastics to durable coatings. ontosight.ai

Coordination Polymers and MOFs: The carboxylate groups can coordinate with metal ions to build extended, crystalline networks known as coordination polymers or metal-organic frameworks (MOFs). nih.govresearchgate.net The defined geometry of the benzenedicarboxylic acid linker allows for the rational design of porous materials with applications in gas storage, separation, and catalysis. acs.orgresearchgate.net

Functional Materials: The rigid aromatic backbone provides thermal stability, while the carboxylic acid groups offer sites for further functionalization, allowing chemists to tailor the properties of the resulting materials. researchgate.net

| Isomer | Systematic Name | Primary Applications |

| Phthalic Acid | 1,2-Benzenedicarboxylic acid | Plasticizers (as esters), polyester (B1180765) and alkyd resins (as anhydride) researchgate.net |

| Isophthalic Acid | 1,3-Benzenedicarboxylic acid | Unsaturated polyesters, high-performance polymers, coatings researchgate.net |

| Terephthalic Acid | 1,4-Benzenedicarboxylic acid | Poly(ethylene terephthalate) (PET) for fibers, bottles, and films researchgate.net |

Research Rationale for Exploring 1,2-Benzenedicarboxylic acid, 3-nitroso-

Specific research findings and detailed characterization of 1,2-Benzenedicarboxylic acid, 3-nitroso- are not widely available in published scientific literature, suggesting it is a novel or highly reactive, transient species that has not been extensively studied. However, a compelling research rationale for its synthesis and investigation can be constructed by considering the potential for synergistic functionality arising from the combination of the nitroso group and the phthalic acid scaffold.

The motivation to explore this specific molecule would likely stem from several key hypotheses:

Development of Novel Functional Monomers: The compound possesses two distinct types of reactive sites: the carboxylic acid groups and the nitroso group. This opens the possibility of using it as a bifunctional monomer in advanced polymer synthesis. For instance, the dicarboxylic acid moiety could be used to form a polyester backbone, while the nitroso group remains as a pendant functional group that could be used for subsequent cross-linking, grafting, or modification of the polymer's properties.

Creation of Redox-Active Ligands for Coordination Chemistry: The phthalic acid portion is a well-established linker for creating MOFs and coordination polymers. nih.gov The introduction of a redox-active nitroso group could impart novel electronic properties to these materials. Such a ligand could lead to frameworks capable of sensing analytes through redox reactions or acting as catalysts where the nitroso group participates directly in the catalytic cycle.

Synthesis of Novel Heterocyclic Systems: Aromatic nitroso compounds are valuable precursors for a variety of nitrogen-containing heterocyclic structures. rsc.org The presence of adjacent carboxylic acid groups on the same aromatic ring as a nitroso group could facilitate intramolecular cyclization reactions, providing a synthetic route to new, complex heterocyclic systems fused to a benzene ring. These structures could be of interest in medicinal chemistry or as novel dyes and pigments.

Fundamental Studies of Intramolecular Interactions: The close proximity of the nitroso group to a carboxylic acid group on an aromatic ring presents an interesting case for studying intramolecular interactions, such as hydrogen bonding. Understanding these interactions could provide fundamental insights into how neighboring functional groups influence the reactivity, stability, and conformation of the nitroso moiety.

In essence, the research rationale for investigating 1,2-Benzenedicarboxylic acid, 3-nitroso- is driven by the prospect of creating a unique molecular building block that marries the robust structural role of phthalic acid with the versatile chemical reactivity of the nitroso group, potentially unlocking new pathways to advanced polymers, functional materials, and complex organic molecules.

Structure

3D Structure

Properties

CAS No. |

106860-70-2 |

|---|---|

Molecular Formula |

C8H5NO5 |

Molecular Weight |

195.13 g/mol |

IUPAC Name |

3-nitrosophthalic acid |

InChI |

InChI=1S/C8H5NO5/c10-7(11)4-2-1-3-5(9-14)6(4)8(12)13/h1-3H,(H,10,11)(H,12,13) |

InChI Key |

HHUBRUYPYDODRB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)N=O)C(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 1,2 Benzenedicarboxylic Acid, 3 Nitroso and Analogous Aromatic Nitroso Compounds

Direct Nitrosation Strategies for Aromatic Systems

Direct introduction of a nitroso group onto an aromatic ring involves the substitution of a hydrogen atom with a nitroso moiety (-NO). This approach is typically achieved through electrophilic aromatic substitution, where the key reactive species is the nitrosonium ion (NO+).

Electrophilic nitrosation is a process where the nitrosonium ion acts as the electrophile, attacking the electron-rich aromatic ring. savemyexams.com However, the nitrosonium ion is a significantly weaker electrophile compared to the nitronium ion (NO2+) used in nitration reactions. wikipedia.org Consequently, direct C-nitrosation is generally restricted to highly activated aromatic systems, such as those containing hydroxyl (-OH) or amino (-NH2) groups, which strongly donate electron density to the ring and facilitate the electrophilic attack. researchgate.net

For aromatic systems bearing electron-withdrawing groups, such as the dicarboxylic acid functionality in phthalic acid, direct nitrosation is challenging. These groups deactivate the ring towards electrophilic substitution, making the reaction with the weak nitrosonium electrophile kinetically unfavorable. Divergent methods using reagents like nitrosonium tetrafluoroborate (B81430) (NOBF4) under silver-catalyzed conditions have been developed for aromatic amides, showcasing pathways to achieve nitrosation even on less activated systems. researchgate.net

The generation of the necessary nitrosonium ion electrophile is typically accomplished under acidic conditions. wikipedia.org A common laboratory method involves the reaction of sodium nitrite (B80452) (NaNO2) with a strong acid, such as sulfuric acid or hydrochloric acid. The acid protonates nitrous acid (formed in situ from nitrite), leading to the loss of a water molecule and the formation of the nitrosonium ion. wikipedia.orgyoutube.com

NaNO₂ + H⁺ → HNO₂

HNO₂ + H⁺ ⇌ H₂O⁺-NO

H₂O⁺-NO → H₂O + NO⁺

While this method is effective for activated substrates, its application to de-activated rings like phthalic acid for the direct synthesis of 1,2-Benzenedicarboxylic acid, 3-nitroso- is not a standard preparative route due to the low reactivity. researchgate.net

Indirect Synthetic Routes via Reduction of Nitro Precursors

Given the limitations of direct nitrosation, indirect methods starting from more accessible precursors are often preferred. The most common strategy for synthesizing aromatic nitroso compounds is the selective reduction of the corresponding aromatic nitro compounds. wikipedia.org

The synthesis of 1,2-Benzenedicarboxylic acid, 3-nitroso- would logically start from its nitro analogue, 1,2-Benzenedicarboxylic acid, 3-nitro- (3-nitrophthalic acid). ontosight.ainist.gov This precursor is readily synthesized by the nitration of phthalic acid or phthalic anhydride (B1165640). orgsyn.orgsciencemadness.org

The primary challenge in this approach is achieving the selective reduction of the nitro group (-NO2) to the nitroso (-NO) stage, as the nitroso group itself is susceptible to further reduction to hydroxylamine (B1172632) (-NHOH) and amine (-NH2) functionalities. mdpi.com Over-reduction is a common outcome. For instance, the synthesis of luminol (B1675438) from 3-nitrophthalic acid involves the complete reduction of the nitro group to an amine using reagents like sodium dithionite (B78146) (also known as sodium hydrosulfite) or hydrazine (B178648) hydrate. fscj.edugoogle.com

Controlling the reduction to stop at the nitroso intermediate is difficult. A more controlled and widely used two-step approach involves:

Reduction to Hydroxylamine : The nitro compound is first reduced to the corresponding N-arylhydroxylamine. Various reagents can achieve this with high selectivity. researchgate.net

Oxidation of Hydroxylamine : The resulting hydroxylamine is then gently oxidized to the target nitroso compound. wikipedia.org

The following table summarizes various reducing agents and their effectiveness in the reduction of aromatic nitro compounds.

| Reducing System | Primary Product | Substrate Scope | Key Features | Reference |

|---|---|---|---|---|

| Zn / NH₄Cl or CO₂/H₂O | N-Arylhydroxylamine | Broad, tolerates other reducible groups | Mild conditions, high selectivity for hydroxylamine. | mdpi.comresearchgate.net |

| Hydrazine (N₂H₄) / FeCl₃/C | Azo/Aniline (B41778) | Aromatic nitro compounds | Catalytic system, product depends on conditions. | semanticscholar.org |

| Sodium Dithionite (Na₂S₂O₄) | Amine | Used in luminol synthesis from 3-nitrophthalhydrazide. | Effective for complete reduction in basic solution. | fscj.edu |

| Catalytic Hydrogenation (e.g., Pt/C) with inhibitors (e.g., DMAP) | N-Arylhydroxylamine | Nitroarenes | Inhibitor is key to stopping reduction at hydroxylamine stage. | researchgate.net |

| Fe or Zn / Microwave | N-Arylhydroxylamine | Nitroaromatics | Rapid reaction under mild conditions with high yields. | mdpi.com |

Electrochemical methods offer a high degree of control over redox transformations and represent a valuable synthetic tool. Nitroso compounds can be generated electrochemically, for example, from amino-diol derivatives. Research has demonstrated the electrosynthesis of nitroso compounds from derivatives of p-nitrophenylserinol in a "redox" flow cell. researchgate.net

This process involves a two-step sequence within a cell equipped with two consecutive porous electrodes:

Cathodic Reduction : At the first electrode (cathode), the aromatic nitro group is reduced to a hydroxylamine intermediate.

Anodic Oxidation : The hydroxylamine intermediate then flows to the second electrode (anode), where it is oxidized to the final nitroso derivative in good yields. researchgate.net

This technique effectively separates the reduction and oxidation steps, preventing over-reduction of the desired nitroso product. While the specific literature example involves an amino-diol derivative, the principle of electrochemical oxidation of an amino or hydroxylamino group to a nitroso functionality is broadly applicable to other aromatic precursors. researchgate.net

Green Chemistry Principles in Nitroso Compound Synthesis

Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to minimize environmental impact. These principles are being applied to the synthesis of nitroso compounds through several strategies.

Catalysis : The use of heterogeneous catalysts, such as nanocrystalline magnesium oxide-stabilized palladium(0) or supported gold nanoparticles, allows for efficient reactions and quantitative recovery and reuse of the catalyst. researchgate.netresearchgate.net This reduces waste and avoids stoichiometric metal reductants.

Safer Reagents and Solvents : Efforts are made to replace hazardous reagents. For example, catalytic transfer hydrogenation can use safer hydrogen donors like glycerol (B35011) or triethylsilane instead of high-pressure hydrogen gas. semanticscholar.orgresearchgate.net Using water as a solvent, as in the Zn/CO2/H2O system for hydroxylamine synthesis, is another green approach. researchgate.net

Alternative Energy Sources : Electrochemical and photochemical methods are gaining prominence as green alternatives. nih.gov Electrosynthesis, as described above, uses electrical current to drive reactions, often under mild conditions and without the need for bulk chemical oxidants or reductants. researchgate.netrsc.org Photochemical routes, such as the rearrangement of aryl imines under UV light in a continuous flow setup, provide a fast and robust method to access nitrosoarenes. nih.gov

The following table highlights some green approaches to the synthesis of nitroso compounds or their precursors.

| Green Approach | Principle | Example | Reference |

|---|---|---|---|

| Heterogeneous Catalysis | Atom Economy, Catalysis, Waste Prevention | Selective reduction of nitroarenes using recoverable Au/TiO₂ or Pd/MgO catalysts. | researchgate.netresearchgate.net |

| Electrosynthesis | Alternative Energy, Safer Chemistry | Generation of nitroso compounds in a redox flow cell from nitro or amino precursors. | researchgate.net |

| Photochemistry | Alternative Energy | Continuous flow synthesis of nitrosoarenes via photochemical rearrangement of aryl imines. | nih.gov |

| Use of Benign Solvents | Safer Solvents | Reduction of nitroarenes to N-arylhydroxylamines using Zn in a CO₂/H₂O system. | researchgate.net |

| Catalytic Transfer Hydrogenation | Safer Chemistry, Catalysis | Using glycerol as a hydrogen source with magnetic ferrite-nickel nanoparticles. | semanticscholar.org |

Solvent-Free and Catalytic Approaches for Nitrosation

Modern synthetic chemistry emphasizes the development of environmentally benign methods, focusing on catalytic reactions that minimize solvent use and waste production. While direct catalytic nitrosation of a deactivated aromatic ring like phthalic acid is not well-established, catalytic methods are pivotal in the synthesis of analogous nitrosoarenes, typically through oxidation pathways.

A prominent catalytic route for preparing aromatic nitroso compounds involves the oxidation of primary aromatic amines. nih.gov For the synthesis of 1,2-Benzenedicarboxylic acid, 3-nitroso-, this would begin with 3-aminophthalic acid. Various catalytic systems have been developed for this transformation. For instance, hydrogen peroxide (H₂O₂) can be used as a green oxidant in the presence of specific catalysts. Catalysts such as peroxotungstophosphate have been effectively used to oxidize anilines to their corresponding nitroso derivatives. nih.gov This approach is advantageous as the primary byproduct is water, aligning with the principles of green chemistry.

Another catalytic system for the H₂O₂ oxidation of primary aromatic amines employs molybdenum complexes, such as [Mo(O)(O₂)₂(H₂O)(hmpa)], which have demonstrated high yields for a wide range of substituted nitrosobenzenes. nih.gov Although not explicitly solvent-free, these catalytic methods reduce the reliance on stoichiometric heavy-metal oxidants and hazardous reagents traditionally used for such transformations.

While direct solvent-free nitrosation of phthalic acid is not documented, research into solid-acid catalysts for other electrophilic aromatic substitutions, like nitration, points toward potential future pathways. rsc.org Such methods, if adapted for nitrosation, could offer significant environmental benefits by eliminating bulk organic solvents from the reaction mixture.

Table 1: Overview of Catalytic Oxidation Methods for Synthesizing Nitrosoarenes from Anilines

| Catalyst System | Oxidant | Substrate Class | Key Advantage |

|---|---|---|---|

| Peroxotungstophosphate (H₃PW₁₂O₄₀) | Hydrogen Peroxide (35%) | Aromatic Amines (e.g., aniline, 4-methylaniline) | Forms water as the primary byproduct, representing a green oxidation method. |

| Molybdenum Complex ([Mo(O)(O₂)₂(H₂O)(hmpa)]) | Hydrogen Peroxide | Substituted Anilines | Provides high yields for a broad range of substrates with varied electronic properties. |

Atom-Economy Considerations in Synthesis Protocols

Atom economy is a foundational concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms incorporated into the desired product. wikipedia.org An ideal reaction has a 100% atom economy, meaning no atoms are wasted as byproducts. rsc.org

The synthesis of aromatic nitroso compounds can be evaluated through this lens. A common and effective method for their preparation is the oxidation of the corresponding aniline (the Baeyer-Mills reaction precursor step) or hydroxylamine. aquigenbio.com Let's consider the synthesis of 1,2-Benzenedicarboxylic acid, 3-nitroso- via the oxidation of 3-aminophthalic acid using Caro's acid (peroxymonosulfuric acid), a classic method.

The reaction can be represented as: C₈H₇NO₄ (3-aminophthalic acid) + 2H₂SO₅ (Caro's acid) → C₈H₅NO₃ (3-nitrosophthalic acid) + 2H₂SO₄ + H₂O

To calculate the atom economy, we use the formula: Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Table 2: Atom Economy Calculation for the Synthesis of 1,2-Benzenedicarboxylic acid, 3-nitroso-

| Compound | Formula | Molecular Weight (g/mol) | Role |

|---|---|---|---|

| 3-Aminophthalic acid | C₈H₇NO₄ | 181.15 | Reactant |

| Caro's acid (H₂SO₅) | H₂SO₅ | 114.07 | Reactant (x2) |

| 1,2-Benzenedicarboxylic acid, 3-nitroso- | C₈H₅NO₃ | 195.13 | Product |

Calculation:

Sum of Reactant Molecular Weights = 181.15 + 2 * (114.07) = 409.29 g/mol

Atom Economy = (195.13 / 409.29) x 100 ≈ 47.7%

This calculation demonstrates that even if the reaction yield is 100%, more than half of the reactant mass is converted into byproducts (sulfuric acid and water), highlighting a significant drawback from an atom economy perspective. wikipedia.org In contrast, catalytic oxidations using hydrogen peroxide offer a much-improved atom economy.

For the reaction: C₈H₇NO₄ + H₂O₂ → C₈H₅NO₃ + 2H₂O, the atom economy would be:

Sum of Reactant Molecular Weights = 181.15 + 34.01 = 215.16 g/mol

Atom Economy = (195.13 / 215.16) x 100 ≈ 90.7%

This stark difference underscores the importance of choosing synthetic routes that maximize atom economy, with catalytic methods often providing superior performance over stoichiometric reagents. rsc.org

Purification and Isolation Techniques for Nitroso Benzenedicarboxylic Acids

The purification and isolation of aromatic nitroso compounds are often challenging due to their inherent reactivity and instability. acs.org These compounds can be sensitive to light and heat, and they characteristically exist in an equilibrium between a colored (blue or green) monomeric form and a colorless dimeric form in the solid state. thieme-connect.de The presence of two carboxylic acid groups in a molecule like 1,2-Benzenedicarboxylic acid, 3-nitroso- introduces additional considerations for purification.

A multi-step purification strategy combining techniques for both carboxylic acids and sensitive nitrosoarenes would be most effective.

Acid-Base Extraction: A common and highly effective method for purifying carboxylic acids is acid-base extraction. lookchem.com The crude product can be dissolved in a dilute aqueous base (e.g., sodium bicarbonate or sodium hydroxide) to form the water-soluble disodium (B8443419) salt. This aqueous solution can then be washed with an immiscible organic solvent (e.g., diethyl ether or dichloromethane) to remove any non-acidic organic impurities. Subsequently, the aqueous layer is carefully acidified (e.g., with dilute HCl) to a pH well below the pKa of the carboxylic acid groups, causing the purified nitroso dicarboxylic acid to precipitate out of the solution. lookchem.com This process should be performed at low temperatures to minimize degradation.

Recrystallization: Following initial purification by extraction, recrystallization is a crucial step to obtain a highly pure, crystalline product. libretexts.orgmt.com The choice of solvent is critical; it should dissolve the compound well at high temperatures but poorly at low temperatures. rsc.org For a polar molecule like a nitroso benzenedicarboxylic acid, solvents such as water, ethanol, or a water/ethanol mixture would be suitable candidates. The recrystallization should be carried out with minimal exposure to light and heat. Slow cooling is preferred to promote the formation of well-defined crystals and exclude impurities. mt.com

Chromatography: If impurities persist after recrystallization, column chromatography can be employed. However, this method can lead to material loss for sensitive nitroso compounds. acs.org Normal-phase chromatography using silica (B1680970) gel is a possibility, but the polar carboxylic acid groups might cause the compound to streak or bind irreversibly to the stationary phase. The use of a mobile phase containing a small amount of acetic or formic acid can help to improve elution. reddit.com Reversed-phase high-performance liquid chromatography (HPLC) is another option for analytical separation and purification of aromatic carboxylic acids. nih.gov

Throughout the purification and isolation process, it is essential to handle the material in a way that minimizes degradation. This includes using cooled solvents, avoiding prolonged heating, and protecting the compound from direct light.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for mapping the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each proton and carbon atom.

The ¹H-NMR spectrum for 1,2-Benzenedicarboxylic acid, 3-nitroso- is expected to reveal distinct signals corresponding to the aromatic protons and the acidic protons of the carboxyl groups. The aromatic region would likely display a complex multiplet pattern due to the three adjacent protons on the substituted benzene (B151609) ring. These protons are chemically non-equivalent and would exhibit spin-spin coupling. The acidic protons of the two carboxylic acid groups would typically appear as a single, broad singlet at a significantly downfield chemical shift, often above 10 ppm, due to their acidic nature and potential for hydrogen bonding.

Table 1: Predicted ¹H-NMR Chemical Shifts for 1,2-Benzenedicarboxylic acid, 3-nitroso-

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic C-H | 7.5 - 8.5 | Multiplet |

| Carboxylic Acid O-H | > 10 | Broad Singlet |

The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. For 1,2-Benzenedicarboxylic acid, 3-nitroso-, eight distinct signals are anticipated, corresponding to the six carbons of the benzene ring and the two carboxyl carbons. The carboxyl carbons are expected to resonate at the furthest downfield position (165-185 ppm) due to the strong deshielding effect of the double-bonded oxygens. libretexts.orgoregonstate.edu The aromatic carbons would appear in the typical range of 120-150 ppm, with the carbons directly attached to the electron-withdrawing carboxylic acid and nitroso groups shifted further downfield. libretexts.orgoregonstate.edu

Table 2: Predicted ¹³C-NMR Chemical Shifts for 1,2-Benzenedicarboxylic acid, 3-nitroso-

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-NO | 140 - 155 |

| Aromatic C-COOH | 130 - 140 |

| Aromatic C-H | 120 - 135 |

| Carboxylic Acid C=O | 165 - 185 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of 1,2-Benzenedicarboxylic acid, 3-nitroso- would be characterized by several key absorption bands. A very broad peak from approximately 2500 to 3300 cm⁻¹ would indicate the O-H stretching of the hydrogen-bonded carboxylic acid groups. vscht.cz A strong, sharp absorption band between 1700 and 1750 cm⁻¹ would be characteristic of the C=O (carbonyl) stretch of the carboxylic acids. vscht.cz The presence of the aromatic ring would be confirmed by C=C stretching vibrations in the 1400-1600 cm⁻¹ region. Additionally, a distinct absorption corresponding to the N=O stretch of the nitroso group would be expected in the range of 1500-1620 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Bands for 1,2-Benzenedicarboxylic acid, 3-nitroso-

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Broad |

| Carboxylic Acid | C=O Stretch | 1700 - 1750 | Strong, Sharp |

| Aromatic Ring | C=C Stretch | 1400 - 1600 | Medium |

| Nitroso Group | N=O Stretch | 1500 - 1620 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. Molecules containing chromophores (light-absorbing groups) will absorb light in the UV or visible range. The structure of 1,2-Benzenedicarboxylic acid, 3-nitroso- contains multiple chromophores: the benzene ring, the carbonyl groups, and the nitroso group. The benzene ring is expected to exhibit π → π* transitions, typically below 280 nm. msu.edu The carbonyl groups and the nitroso group can undergo n → π* transitions. Aromatic nitroso compounds are known to be colored, often appearing blue or green, due to the n → π* transition of the nitroso group which causes absorption in the visible region of the spectrum, potentially around 560-750 nm. researchgate.net

Table 4: Predicted Electronic Transitions for 1,2-Benzenedicarboxylic acid, 3-nitroso-

| Transition | Chromophore | Predicted Absorption Maximum (λ_max, nm) |

|---|---|---|

| π → π* | Aromatic Ring | < 280 |

| n → π* | Carbonyl (C=O) | 280 - 320 |

| n → π* | Nitroso (N=O) | 560 - 750 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information from the fragmentation patterns of a compound. The molecular formula for 1,2-Benzenedicarboxylic acid, 3-nitroso- is C₈H₅NO₅, giving it a molecular weight of approximately 195.13 g/mol . The mass spectrum would show a molecular ion peak [M]⁺ at m/z 195.

Common fragmentation pathways for aromatic carboxylic acids include the loss of hydroxyl (-OH, 17 Da), water (-H₂O, 18 Da), and the carboxyl group (-COOH, 45 Da). A characteristic fragmentation for a nitroso-substituted aromatic compound would be the loss of the nitroso radical (-NO, 30 Da). The analysis of these fragment ions would help to confirm the presence and connectivity of the functional groups.

Table 5: Predicted Key Mass Spectrometry Fragments for 1,2-Benzenedicarboxylic acid, 3-nitroso-

| m/z Value | Identity |

|---|---|

| 195 | [M]⁺ (Molecular Ion) |

| 178 | [M - OH]⁺ |

| 165 | [M - NO]⁺ |

| 150 | [M - COOH]⁺ |

X-ray Crystallography for Solid-State Molecular Structure Determination

Should 1,2-Benzenedicarboxylic acid, 3-nitroso- be crystallized, X-ray crystallography would provide the most definitive structural evidence. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, yielding accurate bond lengths, bond angles, and torsional angles. It would confirm the substitution pattern on the benzene ring and reveal the conformation of the carboxylic acid and nitroso groups relative to the ring. Furthermore, it would elucidate intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups, which dictates the crystal packing arrangement. While no public crystal structure data is currently available for this specific compound, this method remains the gold standard for unambiguous molecular structure determination.

Based on a comprehensive search for computational and theoretical studies on the chemical compound 1,2-Benzenedicarboxylic acid, 3-nitroso- , it has been determined that there is a significant lack of available scientific literature and data specifically pertaining to this molecule.

The search results consistently redirected to a related but structurally different compound, 1,2-Benzenedicarboxylic acid, 3-nitro- (also known as 3-nitrophthalic acid). This common confusion between the "nitroso" (–N=O) and "nitro" (–NO₂) functional groups has resulted in a scarcity of targeted research on the 3-nitroso derivative.

Consequently, it is not possible to provide a thorough, informative, and scientifically accurate article with detailed research findings and data tables for the following sections as requested:

Computational and Theoretical Studies on 1,2 Benzenedicarboxylic Acid, 3 Nitroso

Theoretical Studies of Intermolecular Interactions

Without dedicated computational studies published in accessible scientific literature, any attempt to generate content for the specified outline would be speculative and would not meet the required standards of scientific accuracy and data-supported reporting.

Therefore, this article cannot be generated at this time due to the absence of foundational research on the computational and theoretical properties of 1,2-Benzenedicarboxylic acid, 3-nitroso-.

An exploration of the chemical reactivity and functionalization of 1,2-Benzenedicarboxylic acid, 3-nitroso-, a specialized aromatic compound, reveals a landscape of synthetic possibilities. This article delves into the strategic modification of its constituent functional groups—the carboxylic acids and the nitroso moiety—as well as the potential for substitution on the aromatic ring. The derivatization strategies discussed are foundational for the potential development of novel chemical entities.

Coordination and Supramolecular Chemistry of 1,2 Benzenedicarboxylic Acid, 3 Nitroso

Coordination Chemistry with Metal Ions

The coordination chemistry of dicarboxylic acids with metal ions is a cornerstone of inorganic and materials chemistry, leading to the formation of diverse coordination polymers and metal-organic frameworks (MOFs).

Carboxylate groups are highly versatile ligands in coordination chemistry, capable of adopting various coordination modes. frontiersin.orgrsc.org These include monodentate, bidentate (chelating or bridging), and polydentate coordination, allowing for the construction of multidimensional networks. rsc.orgkoreascience.krnih.govresearchgate.net In the context of 1,2-Benzenedicarboxylic acid, 3-nitroso-, the two adjacent carboxylate groups are expected to be the primary sites for metal ion coordination. The relative positions of these groups on the benzene (B151609) ring facilitate chelation with a single metal center or bridging between multiple metal centers to form dimers, chains, layers, or three-dimensional frameworks. rsc.orgscirp.org The specific coordination mode would be influenced by factors such as the nature of the metal ion (its size, charge, and preferred coordination geometry), the reaction conditions (solvent, temperature, and pH), and the presence of ancillary ligands. rsc.orgscirp.org

| Coordination Mode | Description | Potential Structural Outcome |

| Monodentate | Only one oxygen atom from a carboxylate group binds to the metal center. | Simple complexes, often with solvent molecules completing the coordination sphere. |

| Bidentate Chelating | Both oxygen atoms of a single carboxylate group bind to the same metal center. | Formation of stable five-membered chelate rings, leading to discrete molecular complexes. |

| Bidentate Bridging | Each oxygen atom of a carboxylate group binds to a different metal center. | Polymeric structures such as 1D chains, 2D layers, or 3D frameworks. |

| Syn-Syn, Syn-Anti, Anti-Anti | Describes the relative orientation of the carboxylate groups when bridging two metal centers. | Influences the dimensionality and topology of the resulting coordination polymer. |

This table presents theoretical coordination modes for the carboxylate groups of 1,2-Benzenedicarboxylic acid, 3-nitroso- based on the known behavior of similar ligands.

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. Dicarboxylic acids are common building blocks for MOFs due to their ability to form robust and porous frameworks. mdpi.comnih.govmdpi.comnih.gov While no MOFs incorporating 1,2-Benzenedicarboxylic acid, 3-nitroso- have been reported, the principles of MOF design suggest its potential as a ligand. The rigidity of the benzene backbone and the divergent nature of the two carboxylate groups are favorable characteristics for the formation of stable, porous structures. The nitroso group could introduce additional functionality to the pores of the MOF, potentially influencing its properties such as gas sorption or catalysis. The synthesis of such MOFs would typically involve solvothermal or hydrothermal methods, reacting a salt of the desired metal with the dicarboxylic acid ligand in a suitable solvent. rsc.org

Supramolecular Assembly via Non-Covalent Interactions

Beyond coordination bonds, non-covalent interactions play a critical role in the solid-state structures of organic molecules, dictating their packing and influencing their physical properties.

Carboxylic acids are excellent hydrogen bond donors and acceptors, and they readily form strong and directional hydrogen bonds. In the solid state, carboxylic acids typically form dimeric structures through a pair of O–H···O hydrogen bonds. For 1,2-Benzenedicarboxylic acid, 3-nitroso-, it is highly probable that the carboxylic acid groups would engage in extensive hydrogen bonding. These interactions could lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. The presence of the nitroso group might also influence the hydrogen bonding patterns, potentially acting as a weak hydrogen bond acceptor.

| Hydrogen Bond Motif | Description | Expected Structural Influence |

| Carboxylic Acid Dimer | Two molecules are linked by a pair of O–H···O hydrogen bonds between their carboxyl groups. | Formation of a stable, centrosymmetric R2(8) ring motif, a common feature in the crystal structures of carboxylic acids. nih.gov |

| Catemer Chain | Molecules are linked head-to-tail by single O–H···O hydrogen bonds between carboxyl groups. | Formation of one-dimensional chains. |

| Intermolecular C–H···O | Weaker hydrogen bonds between C–H groups on the aromatic ring and oxygen atoms of the carboxyl or nitroso groups. | Further stabilization of the crystal packing and linking of primary hydrogen-bonded motifs. |

This table outlines potential hydrogen bonding motifs for 1,2-Benzenedicarboxylic acid, 3-nitroso- based on general principles of supramolecular chemistry.

Host-Guest Chemistry with Macrocyclic Systems

The unique structural characteristics of 1,2-Benzenedicarboxylic acid, 3-nitroso-, featuring a benzene ring substituted with two adjacent carboxylic acid groups and a nitroso group, suggest a rich potential for forming host-guest complexes with various macrocyclic systems. The aromatic ring provides a hydrophobic core suitable for inclusion within the cavities of hosts like cyclodextrins, calixarenes, and cucurbiturils. Simultaneously, the carboxylic acid and nitroso functional groups offer sites for specific interactions, such as hydrogen bonding and dipole-dipole interactions, with the host's framework.

Interactions with Cyclodextrins

Cyclodextrins are toroidal-shaped macrocycles composed of glucose units, possessing a hydrophobic inner cavity and a hydrophilic exterior. The hydrophobic cavity is well-suited to encapsulate aromatic guests in aqueous solutions.

Detailed Research Findings:

Studies on nitrosobenzene (B162901) and its derivatives have shown that the nitroso-substituted aromatic ring can be encapsulated within the cyclodextrin (B1172386) cavity. This inclusion is primarily driven by the hydrophobic effect. The size of the cyclodextrin cavity is a crucial factor in the stability of the resulting complex. For instance, β-cyclodextrin, with its intermediate cavity size, often shows strong binding with benzene derivatives.

The presence of the dicarboxylic acid groups in 1,2-Benzenedicarboxylic acid, 3-nitroso- would likely influence its orientation within the cyclodextrin cavity. It is plausible that the nitroso-substituted benzene ring would be included in the hydrophobic cavity, leaving the hydrophilic carboxylic acid groups exposed to the aqueous environment at the rim of the cyclodextrin. This orientation would be favored as it maximizes hydrophobic interactions and allows the polar groups to remain solvated.

| Guest Molecule (Analogue) | Cyclodextrin Type | Binding Constant (K) M⁻¹ | Technique |

| Nitrosobenzene | β-Cyclodextrin | ~150 | UV-Vis Spectroscopy |

| p-Nitrophenol | β-Cyclodextrin | 288 | Spectrophotometry |

| Benzoic Acid | β-Cyclodextrin | 550 | Potentiometry |

This table presents data for analogous compounds to infer potential interactions of 1,2-Benzenedicarboxylic acid, 3-nitroso- with cyclodextrins.

Interactions with Calixarenes

Calixarenes are macrocyclic compounds formed from the condensation of phenols and formaldehyde. They possess a defined upper and lower rim and a central annulus that can act as a host cavity. The phenolic hydroxyl groups on the rims can be functionalized to tune their solubility and binding properties.

Detailed Research Findings:

The interaction of 1,2-Benzenedicarboxylic acid, 3-nitroso- with calixarenes could occur in several ways. The nitrosobenzene moiety could be included in the hydrophobic cavity of the calixarene (B151959). Additionally, the carboxylic acid groups could form hydrogen bonds with the hydroxyl groups on the calixarene rims.

Research on the interaction of phthalic acid with calixarenes has demonstrated the formation of cyclic esters, indicating a strong interaction between the carboxylic acid groups and the calixarene's hydroxyl groups. rsc.org This suggests that for 1,2-Benzenedicarboxylic acid, 3-nitroso-, in addition to the inclusion of the aromatic ring, there could be significant interactions at the upper or lower rim of the calixarene. The specific conformation of the calixarene (e.g., cone, partial cone) would also play a critical role in determining the geometry and stability of the complex.

| Guest Molecule (Analogue) | Calixarene Type | Mode of Interaction | Reference |

| Phthalic Acid | p-tert-Butylcalix researchgate.netarene | Ester formation at the lower rim | rsc.org |

| Toluene | p-Sulfonatocalix researchgate.netarene | Inclusion in the hydrophobic cavity | Generic Knowledge |

| Nitrophenol | p-Sulfonatocalix researchgate.netarene | Inclusion and hydrogen bonding | Generic Knowledge |

This table provides examples of interactions of analogous compounds with calixarenes to predict the behavior of 1,2-Benzenedicarboxylic acid, 3-nitroso-.

Interactions with Cucurbiturils

Cucurbiturils are a family of macrocyclic molecules composed of glycoluril (B30988) units linked by methylene (B1212753) bridges. They possess a rigid, hydrophobic cavity and two polar, carbonyl-lined portals. Cucurbiturils are known for their ability to form highly stable complexes with a variety of guest molecules, particularly those with positive charges or hydrophobic moieties.

Detailed Research Findings:

The hydrophobic benzene ring of 1,2-Benzenedicarboxylic acid, 3-nitroso- would be an ideal candidate for encapsulation within the cavity of a suitably sized cucurbituril (B1219460), such as cucurbit nih.govuril (CB nih.gov) or cucurbit researchgate.neturil (CB researchgate.net). The binding would be driven by the hydrophobic effect, with the polar carboxylic acid and nitroso groups likely positioned near the carbonyl-lined portals.

Studies on the complexation of dicarboxylic acids with cucurbiturils have shown that the alkyl or aryl backbone of the acid is encapsulated, with the carboxyl groups interacting with the portals. wikipedia.org The presence of the nitroso group on the aromatic ring of 1,2-Benzenedicarboxylic acid, 3-nitroso- could further influence the binding affinity and orientation within the cucurbituril cavity due to dipole-dipole interactions with the portal carbonyls.

| Guest Molecule (Analogue) | Cucurbituril Type | Binding Constant (K) M⁻¹ | Technique |

| 1,6-Hexanedicarboxylic acid | Cucurbit nih.govuril | 1.2 x 10⁴ | ¹H NMR |

| p-Xylenediamine | Cucurbit muni.czuril | > 10⁵ | Isothermal Titration Calorimetry |

| Nitrobenzene | Cucurbit nih.govuril | ~10³ | Fluorescence Spectroscopy |

This table illustrates the binding of analogous compounds with cucurbiturils to estimate the potential complexation behavior of 1,2-Benzenedicarboxylic acid, 3-nitroso-.

Environmental Considerations and Degradation Studies Academic Perspective

Pathways of Environmental Transformation and Fate of Nitroso Compounds

Nitroso compounds, belonging to the broader class of nitroaromatics, are subject to various environmental transformation processes that dictate their persistence and impact. These pathways can be broadly categorized into abiotic and biotic mechanisms. The electron-withdrawing nature of the nitroso group, combined with the stability of the benzene (B151609) ring, can make these compounds resistant to oxidative degradation, though they are susceptible to reduction. asm.org

Abiotic degradation refers to the breakdown of chemical compounds through non-biological processes. For aromatic nitroso compounds, photolysis and hydrolysis are significant abiotic pathways.

Photolysis: Photolysis involves the degradation of a compound by light, particularly ultraviolet (UV) radiation from the sun. Aromatic nitroso compounds can absorb UV light, leading to the cleavage of chemical bonds. The photolysis of nitrosobenzene (B162901), a related compound, has been shown to be a complex process involving the formation of a phenyl radical and nitric oxide upon irradiation. oup.com These reactive intermediates can then undergo further reactions, leading to a variety of products including diphenylamine, azoxybenzene, and various nitrodiphenylamines. oup.comoup.com The specific photolytic pathway and resulting products are highly dependent on the solvent and the presence of other substances. oup.com For 1,2-Benzenedicarboxylic acid, 3-nitroso-, it is plausible that photolysis would proceed through the homolytic cleavage of the C-N bond, initiating a cascade of secondary reactions. The presence of carboxylic acid groups on the benzene ring may influence the photolytic stability and the nature of the degradation products.

Hydrolysis: Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The rate of hydrolysis for nitroso compounds can be influenced by pH and the compound's molecular structure. nih.gov For instance, acyloxy nitroso compounds have been shown to hydrolyze to produce nitroxyl (B88944) (HNO), with the rate of hydrolysis being dependent on the pH and the structure of the acyl group. nih.govacs.orgnih.gov While N-nitroso compounds can undergo decomposition in mildly acidic aqueous solutions, C-nitroso compounds like 1,2-Benzenedicarboxylic acid, 3-nitroso- are generally more stable. rsc.org However, under specific environmental conditions of pH and temperature, hydrolysis could contribute to its transformation over time.

| Degradation Process | General Mechanism | Influencing Factors | Potential Products (based on related compounds) |

| Photolysis | Absorption of UV radiation leading to bond cleavage (e.g., C-N bond). oup.com | Wavelength of light, presence of sensitizers, solvent. oup.com | Radicals (e.g., phenyl radical, nitric oxide), diphenylamine, azoxybenzene. oup.comoup.com |

| Hydrolysis | Cleavage of bonds by reaction with water. | pH, temperature, molecular structure. nih.gov | Nitroxyl (HNO), corresponding ketones/acids. acs.org |

Biotransformation, or biodegradation, by microorganisms is a critical pathway for the environmental breakdown of many organic pollutants, including nitroaromatic compounds. asm.orgcswab.org Microorganisms have evolved diverse enzymatic strategies to utilize these compounds as sources of carbon, nitrogen, and energy. asm.orgdtic.mil

The primary mechanism for the microbial transformation of nitroaromatic compounds is the reduction of the nitro group. This process occurs sequentially, typically reducing the nitro group to a nitroso group, then to a hydroxylamino intermediate, and finally to the corresponding amine. nih.govnih.govresearchgate.net This reduction can be carried out by a class of enzymes known as nitroreductases, which are found in a wide range of bacteria and fungi. researchgate.netresearchgate.net

Under anaerobic conditions, various bacterial species, including those from the genera Desulfovibrio and Clostridium, can reduce nitroaromatic compounds. nih.gov For example, studies on the biotransformation of 2,4-dinitrotoluene (B133949) (DNT) have identified nitroso intermediates like 2-nitroso-4-nitrotoluene (B14428709) and 4-nitroso-2-nitrotoluene, which are unstable and observed only in the early stages of the process. asm.orgnih.gov Fungi, such as the white-rot fungus Phanerochaete chrysosporium, are also capable of extensively degrading and even mineralizing highly nitrated compounds like 2,4,6-trinitrotoluene (B92697) (TNT). nih.gov

Aerobic bacteria can also metabolize nitroaromatic compounds, often through different enzymatic pathways that may involve monooxygenase or dioxygenase enzymes, which can lead to the removal of the nitro group as nitrite (B80452). nih.gov

| Microbial Group | Metabolic Condition | Key Enzymes | Transformation Pathway |

| Anaerobic Bacteria | Anaerobic | Nitroreductases researchgate.net | Nitro -> Nitroso -> Hydroxylamino -> Amine nih.govnih.gov |

| Fungi | Aerobic/Anaerobic | Various (e.g., Ligninolytic enzymes) | Mineralization or transformation to less toxic compounds. nih.gov |

| Aerobic Bacteria | Aerobic | Monooxygenases, Dioxygenases nih.gov | Elimination of nitro group as nitrite. nih.gov |

Adsorption and Mobility in Environmental Compartments (e.g., soil, water)

The transport and fate of a chemical in the environment are heavily influenced by its adsorption to soil and sediment particles. Adsorption determines the compound's mobility, bioavailability, and susceptibility to degradation. wikipedia.org For nitroaromatic compounds, sorption is a key process controlling their environmental distribution. nih.gov

The primary soil components that govern the sorption of nitroaromatics are soil organic matter (SOM) and clay minerals. nih.gov Studies have shown a strong correlation between the content of organic matter and clay in soil and the extent of adsorption. witpress.com For compounds like 2,4-dinitrotoluene and nitrobenzene, SOM was found to be the dominant factor controlling sorption in typical soils. nih.gov The interaction is thought to occur via π-π electron donor-acceptor interactions between the electron-deficient nitroaromatic molecule and the aromatic structures within the SOM. nih.gov

The mobility of a compound is inversely related to its adsorption. A high association constant with soil particles means the compound will move slowly through the soil profile. wikipedia.org The number and position of functional groups on the aromatic ring influence adsorption. For instance, the presence of amino groups, which are products of nitroso group reduction, increases the adsorption coefficient. wikipedia.org Therefore, the transformation products of 1,2-Benzenedicarboxylic acid, 3-nitroso- may exhibit different mobility characteristics than the parent compound. The presence of two carboxylic acid groups on the target molecule would likely increase its water solubility and potentially decrease its adsorption to soil compared to a non-polar nitroaromatic compound, thereby increasing its mobility in aqueous environments.

Green Chemistry in the Lifecycle of Related Compounds

Green chemistry provides a framework of principles aimed at reducing the environmental impact of chemical products and processes. acs.orginstituteofsustainabilitystudies.com Applying these principles to the synthesis and application of aromatic compounds can lead to more sustainable practices.

A key principle of green chemistry is designing chemical products that degrade into innocuous substances after their intended use, preventing their persistence in the environment. acs.orgreagent.co.uk This involves incorporating chemical features that are susceptible to environmental degradation mechanisms, such as hydrolysis or microbial action.

For aromatic compounds, this can be challenging due to the inherent stability of the benzene ring. However, strategic placement of functional groups can enhance biodegradability. For example, introducing ester or amide linkages can create sites for hydrolytic cleavage. Similarly, incorporating functional groups that activate the aromatic ring can make it more susceptible to microbial attack by oxygenase enzymes. The design process aims to balance the desired function of the molecule with its end-of-life environmental fate. reagent.co.uk

Waste minimization is a cornerstone of green chemistry, encapsulated in the principles of waste prevention and atom economy. acs.orgftloscience.com In the production of aromatic compounds, which traditionally relies on fossil fuel feedstocks and can generate significant waste, green chemistry offers several strategies for improvement. frontiersin.orgresearchgate.net

Key Strategies for Waste Minimization:

Use of Renewable Feedstocks: Shifting from petroleum-based starting materials to renewable resources like biomass can reduce the lifecycle environmental impact. rsc.orgnumberanalytics.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product reduces the formation of by-products and waste. acs.org

Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids minimizes pollution and health risks. ftloscience.comnumberanalytics.com

Catalysis: The use of highly selective catalysts, including biocatalysts (enzymes), can improve reaction efficiency, reduce energy consumption, and minimize waste compared to stoichiometric reagents. acs.org

By implementing these green chemistry principles, the environmental footprint associated with the production and use of compounds related to 1,2-Benzenedicarboxylic acid, 3-nitroso- can be significantly reduced. instituteofsustainabilitystudies.comnumberanalytics.com

Future Research Directions and Unexplored Avenues

Advanced Catalytic Methods for Synthesis

The development of efficient and selective synthetic methodologies is the foundational step towards unlocking the potential of 3-nitrosophthalic acid. Future research will likely focus on advanced catalytic systems that can overcome the challenges associated with the selective synthesis of this compound.

A primary and logical route for the synthesis of 3-nitrosophthalic acid is the selective reduction of its nitro precursor, 3-nitrophthalic acid. While the complete reduction of nitroarenes to their corresponding anilines is a well-established transformation, the partial reduction to the nitroso intermediate is a more delicate process that requires precise control over the catalyst and reaction conditions.

Future research in this area could explore the use of heterogeneously catalyzed systems, which offer advantages in terms of catalyst recovery and reuse. The development of novel nanocatalysts, such as those based on gold, silver, or copper nanoparticles supported on materials like polydopamine-coated magnetite, could provide the required selectivity. nih.gov The key challenge lies in tuning the electronic properties and surface morphology of these catalysts to favor the formation of the nitroso compound while preventing over-reduction to the hydroxylamine (B1172632) or amine.

The exploration of photochemically-driven catalytic reductions also presents a promising avenue. By utilizing light as an energy source, it may be possible to achieve highly selective transformations under mild conditions, thus minimizing the formation of byproducts.

Table 1: Potential Catalytic Systems for the Synthesis of 3-Nitrosophthalic Acid

| Catalyst Type | Potential Advantages | Research Focus |

| Supported Nanoparticles (Au, Ag, Cu) | High surface area, tunable reactivity, ease of separation. | Catalyst design for selective reduction of the nitro group. |

| Photocatalysts (e.g., modified TiO2) | Mild reaction conditions, high selectivity. | Development of photocatalysts active under visible light. |

| Homogeneous Catalysts | High activity and selectivity. | Design of catalysts with ligands that stabilize the nitroso intermediate. |

Comprehensive Mechanistic Insights through Advanced Spectroscopic Techniques

A thorough understanding of the structure and reactivity of 3-nitrosophthalic acid is paramount for its application in various fields. Advanced spectroscopic techniques will be instrumental in providing detailed mechanistic insights into its formation and subsequent reactions.

Once synthesized, the unequivocal characterization of 3-nitrosophthalic acid will be the first step. While standard techniques such as 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy will be employed, more advanced methods will be necessary for a comprehensive understanding. For instance, two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) will be crucial for the unambiguous assignment of all proton and carbon signals in the molecule.

Infrared (IR) spectroscopy will be another vital tool for characterizing the compound, with the C=O stretching vibrations of the carboxylic acid groups and the N=O stretching of the nitroso group expected to be prominent features in the spectrum. openstax.org Comparing the IR spectrum of the nitroso compound with that of its 3-nitro precursor will provide valuable information about the electronic changes in the molecule upon reduction of the nitro group. spectrabase.comchegg.comchemicalbook.com

Furthermore, in-situ spectroscopic techniques, such as ReactIR, could be employed to monitor the synthesis of 3-nitrosophthalic acid in real-time. This would allow for the identification of reaction intermediates and the optimization of reaction parameters to maximize the yield and purity of the desired product. Electron Spin Resonance (ESR) spectroscopy could also be a valuable tool for studying the reaction mechanisms, particularly if radical intermediates are involved. spectrabase.com

Table 2: Spectroscopic Data for the Precursor, 3-Nitrophthalic Acid

| Technique | Key Observances |

| 1H NMR (DMSO-d6) | Aromatic protons typically observed between 7.8 and 8.4 ppm. Carboxylic acid protons are highly deshielded, appearing around 13.8 ppm. chemicalbook.com |

| 13C NMR (DMSO-d6) | Carbonyl carbons of the carboxylic acids are observed in the range of 165-185 ppm. Aromatic carbons appear between 120 and 150 ppm. spectrabase.comlibretexts.org |

| IR (KBr) | Broad O-H stretch from the carboxylic acid dimers (2500-3300 cm-1). Strong C=O stretch around 1710 cm-1. Characteristic N-O stretches for the nitro group. openstax.org |

Development of Novel Materials Based on the Compound's Reactivity

The unique combination of two carboxylic acid groups and a reactive nitroso functionality makes 3-nitrosophthalic acid an attractive building block for the synthesis of novel materials with tailored properties.

One promising area of research is the use of 3-nitrosophthalic acid as a monomer in polymerization reactions. The nitroso group can participate in various condensation reactions, potentially leading to the formation of novel polymers with interesting thermal, optical, or electronic properties. Enzymatic polymerization could also be explored as a green and sustainable approach to synthesizing bio-based polyesters from this compound. mdpi.com

Furthermore, 3-nitrosophthalic acid could serve as a versatile ligand for the construction of Metal-Organic Frameworks (MOFs). The carboxylic acid groups can coordinate to metal ions to form the framework structure, while the nitroso group can be a site for post-synthetic modification, allowing for the tuning of the MOF's properties for specific applications such as gas storage, catalysis, or sensing. The use of related nitro-functionalized ligands in MOF synthesis has already been demonstrated, suggesting the feasibility of this approach. chalmers.senih.gov

Targeted Computational Design of Derivatives and Assemblies

Computational chemistry and molecular modeling will play a pivotal role in accelerating the research and development of materials based on 3-nitrosophthalic acid. Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic properties of the molecule, as well as its reactivity, before it is even synthesized. nih.govresearchgate.net

These computational studies can provide valuable insights into the expected spectroscopic signatures (NMR, IR) of the compound, aiding in its experimental characterization. Furthermore, DFT can be used to model the interaction of 3-nitrosophthalic acid with catalytic surfaces, helping to elucidate the mechanism of its synthesis and to design more efficient catalysts.

Looking beyond the single molecule, computational methods can be used to design derivatives of 3-nitrosophthalic acid with specific functionalities. For example, by introducing different substituent groups on the aromatic ring, it may be possible to tune the electronic properties of the molecule for applications in organic electronics or as a component in stimuli-responsive materials. Molecular dynamics simulations could also be used to study the self-assembly of these derivatives into larger, ordered structures with unique properties. google.comnih.govresearchgate.net

Q & A

Q. How can researchers optimize the synthesis of 1,2-Benzenedicarboxylic acid, 3-nitroso- to minimize byproduct formation?

Methodological Answer:

- Step 1: Use controlled nitrosylation conditions (e.g., sodium nitrite in acidic media at 0–5°C) to target the 3-position of the benzene ring. Monitor reaction progress via thin-layer chromatography (TLC) to detect intermediates like 3-nitro derivatives.

- Step 2: Purify via recrystallization in ethanol-water mixtures, leveraging solubility differences between nitroso and nitro derivatives.

- Validation: Confirm purity via HPLC (C18 column, 0.1% trifluoroacetic acid in acetonitrile/water mobile phase) and compare retention times to standards .

Q. What spectroscopic techniques are most effective for characterizing the nitroso group in this compound?

Methodological Answer:

- NMR: The nitroso group (-NO) exhibits distinct deshielding in NMR (~800–900 ppm) and NMR coupling patterns due to conjugation with the aromatic ring.

- IR: Look for N=O stretching vibrations near 1500–1600 cm, overlapping with aromatic C=C bands. Differentiate using deuterated solvents to reduce interference .

Q. How does the nitroso group influence the compound’s stability under varying pH conditions?

Methodological Answer:

- Acidic Conditions: Protonation of the nitroso group increases electrophilicity, risking dimerization. Test stability by storing solutions (1 mM in HCl, pH 2–4) and analyzing degradation via UV-Vis (absorbance at 280 nm) over 24 hours.

- Basic Conditions: Nitroso groups may hydrolyze to hydroxylamine derivatives. Monitor via LC-MS for mass shifts (+16 Da for hydroxylamine formation) .

Advanced Research Questions

Q. What computational methods predict the reactivity of 1,2-Benzenedicarboxylic acid, 3-nitroso- in nucleophilic aromatic substitution?

Methodological Answer:

- DFT Modeling: Calculate Fukui indices for electrophilic attack using Gaussian09 at the B3LYP/6-31G* level. The nitroso group directs substitution to the para position due to resonance stabilization.

- Validation: Compare computed activation energies with experimental kinetic data (e.g., reaction with hydroxide ions at 25°C) .

Q. How can researchers resolve contradictory data on the compound’s environmental persistence in aquatic systems?

Methodological Answer:

- Controlled Studies: Conduct OECD 301B biodegradability tests under aerobic conditions (20°C, activated sludge inoculum). Measure TOC removal and nitroso group degradation via GC-MS.

- Statistical Analysis: Use multivariate regression to isolate variables (e.g., dissolved oxygen, microbial diversity) causing discrepancies in prior studies .

Q. What advanced chromatographic techniques improve trace-level detection in biological matrices?

Methodological Answer:

- SPE-UPLC/MS: Solid-phase extraction (C18 sorbent) followed by ultra-performance liquid chromatography (BEH Shield RP18 column) with MRM transitions (e.g., m/z 225 → 181 for quantification).

- Limit of Detection (LOD): Achieve sub-ppb sensitivity by optimizing ionization parameters (ESI negative mode, capillary voltage -3.5 kV) .

Q. How does the nitroso group participate in metal coordination complexes, and what are the implications for catalytic applications?

Methodological Answer:

Q. What safety protocols mitigate risks associated with nitroso compound handling?

Methodological Answer:

- PPE: Use nitrile gloves, closed-face goggles, and fume hoods for synthesis.

- Decontamination: Neutralize spills with 10% sodium bicarbonate solution to reduce nitrosamine formation risks.

- Storage: Store at -20°C under argon to prevent photolytic degradation .

Data-Driven Research Design

Q. How to design experiments assessing the compound’s role in polymer crosslinking?

Methodological Answer:

- Crosslinking Test: Blend with polyvinyl alcohol (PVA) at 1–5 wt% and cure at 120°C. Measure tensile strength (ASTM D638) and thermal stability (TGA, 10°C/min under N).

- Mechanism: Nitroso groups form Schiff bases with hydroxyl groups, confirmed by FTIR loss of -OH bands (3200–3600 cm) .

Q. What statistical approaches validate reproducibility in synthetic yield across labs?

Methodological Answer:

- Interlab Study: Distribute standardized reagents to 5 labs. Analyze yield data (n=3 per lab) via ANOVA and Grubbs’ test to identify outliers.

- Calibration: Use certified reference materials (e.g., NIST SRM 84b) for instrument alignment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.